molecular formula C24H19F2N3O3S B2563304 2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 422530-89-0

2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No.: B2563304
CAS No.: 422530-89-0
M. Wt: 467.49
InChI Key: LKGGULROEGDGPV-UHFFFAOYSA-N
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Description

2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O3S and its molecular weight is 467.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Research on related quinazoline derivatives has demonstrated potential antibacterial and antifungal properties. For instance, compounds synthesized with similar structures have been tested for in vitro activities against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These studies suggest that the chemical structure of quinazoline derivatives, which may include the specified compound, could be effective against a range of microbial pathogens (Desai, Dodiya, & Shihora, 2011).

Potential Anticancer Properties

Quinazoline derivatives have been explored for their potential as anticancer agents. The synthesis and structural characterization of similar compounds have shown that these molecules possess potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This broad spectrum of activity underscores the potential of quinazoline derivatives, including the compound , in therapeutic applications, especially in treating cancer (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Tyrosinase Inhibition for Medical and Cosmetic Applications

The synthesis of quinazolin-3(4H)-yl)furan-2-carboxamide derivatives and their screening as tyrosinase inhibitors have highlighted another significant application. These compounds exhibited potent inhibitory effects with much lower IC50 values compared to standard inhibitors like kojic acid. Such findings suggest that the quinazoline derivatives could be utilized in developing treatments for conditions like hyperpigmentation and for cosmetic applications aimed at skin lightening (Dige et al., 2019).

Anti-inflammatory and Analgesic Effects

Studies on related compounds have also demonstrated significant anti-inflammatory and analgesic activities, with reduced gastrointestinal toxicity and lipid peroxidation. This indicates that the quinazoline derivatives might be developed into safer alternatives for anti-inflammatory and pain management medications, addressing some of the common side effects associated with current treatments (Alam et al., 2011).

Properties

IUPAC Name

2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O3S/c1-2-9-29-23(31)19-7-5-15(22(30)27-13-18-4-3-10-32-18)12-21(19)28-24(29)33-14-16-11-17(25)6-8-20(16)26/h2-8,10-12H,1,9,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGGULROEGDGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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